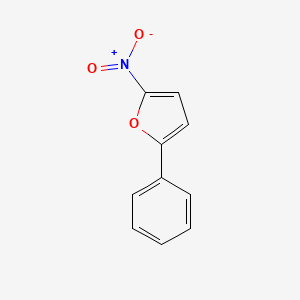
N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a phenyl ring with an acetyl group), a benzoxepine ring (a fused ring structure containing a benzene ring and an oxepine ring), and a carboxamide group (a carbonyl group attached to an amine). The presence of a bromine atom indicates that it might be involved in some kind of electrophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoxepine ring, the introduction of the bromine atom, and the attachment of the acetylphenyl and carboxamide groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzoxepine ring system is a seven-membered heterocyclic ring fused to a benzene ring, which could potentially have interesting chemical properties .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom could be involved in electrophilic aromatic substitution reactions. The carbonyl group in the carboxamide could be involved in nucleophilic acyl substitution or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers. It’s difficult to predict these properties without specific experimental data .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : A practical method for synthesizing closely related compounds, such as N-substituted benzoxepines, involves processes like esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions. These methods are vital for creating orally active antagonists for various receptors (Ikemoto et al., 2005).
- Crystal Structure Analysis : Studies have been conducted on similar compounds like N-(4-acetylphenyl)quinoline-3-carboxamide, providing insights into their crystalline structures through methods like X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy (Polo-Cuadrado et al., 2021).
- Aza-Wittig Reaction and Ring Conversion : The aza-Wittig reaction, a pivotal chemical transformation, is used in the synthesis of benzoxazines. This reaction involves forming carbodiimides and their ring closure, demonstrating the chemical versatility of related compounds (Fresneda et al., 2007).
Biological Applications and Studies
- Antihyperlipidemic Activity : Benzoxepines, such as N-(acetylphenyl)-1-benzofuran-2-carboxamides, have been studied for their potential in treating hyperlipidemia and coronary heart diseases, showing significant effects in animal models (Al-qirim et al., 2012).
- Antimicrobial Evaluation : Compounds structurally similar to N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide have been assessed for their antimicrobial properties. This includes the synthesis and testing of benzoxaphosphole-tetrazol-thiophene-2-carboxamides (Talupur et al., 2021).
Pharmacological and Medicinal Chemistry Research
- Drug Discovery and SAR Studies : Extensive research in the field of medicinal chemistry involves the synthesis and structure-activity relationship (SAR) studies of benzoxepines. This includes exploring their potential as ligands for various receptors, highlighting their significance in drug discovery (Maier & Wünsch, 2003).
- Molecular Modeling Studies : Computational studies, such as density functional theory (DFT) and molecular docking, are used to understand the interactions and properties of similar compounds, aiding in the design of potential therapeutic agents (Saeed et al., 2022).
Wirkmechanismus
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended to be a drug or a biologically active molecule, its mechanism of action would depend on its specific molecular targets in the body .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its intended use. If it’s a new compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future studies would likely involve testing its biological activity and safety .
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-12(22)13-3-2-4-17(11-13)21-19(23)14-7-8-24-18-6-5-16(20)10-15(18)9-14/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFRAEFWHMNZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817587.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2817589.png)



![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2817597.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2817598.png)
![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)
![2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide](/img/structure/B2817604.png)




